Cas no 1344634-12-3 ((2S)-4-2-(trifluoromethyl)phenylbutan-2-amine)

(2S)-4-[2-(Trifluoromethyl)phenyl]butan-2-amine is a chiral amine compound featuring a trifluoromethylphenyl moiety, which confers unique electronic and steric properties. The stereospecific (2S) configuration ensures precise enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability in drug development. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing CNS-active molecules or enzyme inhibitors. Its rigid aromatic structure and fluorine substitution contribute to strong binding affinity in target interactions. Suitable for controlled reactions, it offers consistent reactivity in amidation, reductive amination, or chiral auxiliary applications. Handling requires standard amine precautions under inert conditions.
(2S)-4-2-(trifluoromethyl)phenylbutan-2-amine structure
1344634-12-3 structure
Product Name:(2S)-4-2-(trifluoromethyl)phenylbutan-2-amine
CAS No:1344634-12-3
MF:C11H14F3N
MW:217.230773448944
CID:6134867
PubChem ID:124487884
Update Time:2025-06-27

(2S)-4-2-(trifluoromethyl)phenylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-2-(trifluoromethyl)phenylbutan-2-amine
    • EN300-1937839
    • (2S)-4-[2-(trifluoromethyl)phenyl]butan-2-amine
    • 1344634-12-3
    • Inchi: 1S/C11H14F3N/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5,8H,6-7,15H2,1H3/t8-/m0/s1
    • InChI Key: GSLMXPIXCJPTHK-QMMMGPOBSA-N
    • SMILES: FC(C1C=CC=CC=1CC[C@H](C)N)(F)F

Computed Properties

  • Exact Mass: 217.10783394g/mol
  • Monoisotopic Mass: 217.10783394g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-4-2-(trifluoromethyl)phenylbutan-2-amine

Introduction to (2S)-4-(Trifluoromethyl)phenylbutan-2-amine (CAS No. 1344634-12-3)

The compound (2S)-4-(trifluoromethyl)phenylbutan-2-amine (CAS No. 1344634-12-3) is a structurally unique organic compound with significant potential in the fields of pharmacology and organic synthesis. This compound belongs to the class of secondary amines, featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanamine backbone. The stereochemistry at the second carbon of the butanamine chain is S, as indicated by the (2S) designation in the name. This specific stereochemistry plays a crucial role in determining the compound's pharmacokinetic properties and biological activity.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2S)-4-(trifluoromethyl)phenylbutan-2-amine through various routes, including enantioselective catalytic methods and asymmetric induction techniques. These methods have not only improved the yield but also enhanced the enantiomeric purity of the compound, making it more suitable for applications in drug discovery and development.

The presence of the trifluoromethyl group in (2S)-4-(trifluoromethyl)phenylbutan-2-amine imparts unique electronic and steric properties to the molecule. The trifluoromethyl group is known for its electron-withdrawing effects, which can influence the reactivity of the compound in various chemical reactions. Additionally, this group contributes to the lipophilicity of the molecule, which is an important factor in determining its bioavailability and permeability across biological membranes.

Recent studies have explored the pharmacological profile of (2S)-4-(trifluoromethyl)phenylbutan-2-amine, particularly its potential as a lead compound in drug development. Preclinical research has demonstrated that this compound exhibits promising activity against several therapeutic targets, including enzymes involved in neurodegenerative diseases and inflammatory pathways. The stereochemistry at the second carbon has been shown to significantly influence both the potency and selectivity of the compound, highlighting its importance in drug design.

The synthesis of (2S)-4-(trifluoromethyl)phenylbutan-2-amine involves a multi-step process that typically begins with the preparation of intermediates such as 4-trifluoromethylbenzaldehyde or 4-trifluoromethylbenzoyl chloride. These intermediates are then subjected to nucleophilic addition or substitution reactions with appropriate amine-containing reagents to form the desired product. The use of chiral catalysts or chiral auxiliaries has been instrumental in achieving high enantioselectivity during these reactions.

In terms of applications, (2S)-4-(trifluoromethyl)phenylbutan-2-amine has shown potential as an intermediate in medicinal chemistry for constructing bioactive molecules with complex architectures. Its ability to participate in various coupling reactions, such as Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations, makes it a valuable building block for constructing heterocyclic frameworks commonly found in pharmaceutical agents.

Recent advancements in computational chemistry have also contributed to a deeper understanding of (2S)-4-(trifluoromethyl)phenylbutan-2-amine's molecular interactions. Molecular docking studies have revealed that this compound can bind effectively to specific protein pockets, providing insights into its mechanism of action and guiding further optimization efforts.

The stability and shelf-life of (2S)-4-(trifluoromethyl)phenylbutan-2-amine under various storage conditions have been evaluated through accelerated stability studies. These studies have demonstrated that the compound remains stable under normal storage conditions, making it suitable for long-term use in research and development settings.

In conclusion, (2S)-4-(trifluoromethyl)phenylbutan-2-amine (CAS No. 1344634-12-3) is a versatile and intriguing compound with significant potential in drug discovery and organic synthesis. Its unique structural features, coupled with recent advancements in synthetic methodologies and pharmacological research, position it as an important tool for developing innovative therapeutic agents.

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